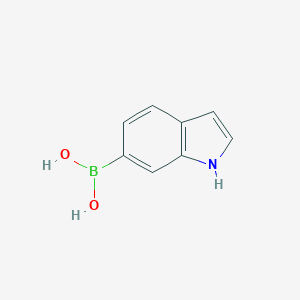










|
REACTION_CXSMILES
|
[H-].[K+].Br[C:4]1[CH:12]=[C:11]2[C:7]([CH:8]=[CH:9][NH:10]2)=[CH:6][CH:5]=1.C([Li])(C)(C)C.[B:18](OCCCC)([O:24]CCCC)[O:19]CCCC>C1COCC1>[NH:10]1[C:11]2[C:7](=[CH:6][CH:5]=[C:4]([B:18]([OH:24])[OH:19])[CH:12]=2)[CH:8]=[CH:9]1 |f:0.1|
|


|
Name
|
|
|
Quantity
|
0.84 g
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[K+]
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
1.43 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC=C2C=CNC2=C1
|
|
Name
|
|
|
Quantity
|
6 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
14.6 mmol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)[Li]
|
|
Name
|
|
|
Quantity
|
3.94 mL
|
|
Type
|
reactant
|
|
Smiles
|
B(OCCCC)(OCCCC)OCCCC
|
|
Name
|
|
|
Quantity
|
4 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was stirred for 15 min at 0° C.
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
cooled to -78° C.
|
|
Type
|
STIRRING
|
|
Details
|
After stirring for 20 min. at -78° C.
|
|
Duration
|
20 min
|
|
Type
|
STIRRING
|
|
Details
|
The reaction mixture was stirred for 1 hour at -78° C. and 2hours at 0° C
|
|
Duration
|
2 h
|
|
Type
|
CUSTOM
|
|
Details
|
The reaction was quenched by addition of 1N aqueous HCl (15 mL)
|
|
Type
|
STIRRING
|
|
Details
|
stirring for 30 min at 0° C
|
|
Duration
|
30 min
|
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was partitioned between H2O and ether
|
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous phase was extracted 3 times with ether
|
|
Type
|
WASH
|
|
Details
|
washed 3 times with cold 1N aqueous NaOH
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted 3 times with ether
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined organic layers where dried over Na2SO4
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|


Reaction Time |
15 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1C=CC2=CC=C(C=C12)B(O)O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.86 g | |
| YIELD: CALCULATEDPERCENTYIELD | 74.2% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |